2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound features a 1,2,4-benzothiadiazine-1,1,3-trioxide core substituted with a 3,4-dimethoxyphenyl group at position 2 and an N-(4-methoxybenzyl)acetamide moiety at position 2. The benzothiadiazine-trioxide scaffold is notable for its electron-deficient heterocyclic system, which may confer unique reactivity and bioactivity. The methoxy groups on the phenyl rings likely enhance solubility and influence intermolecular interactions, such as hydrogen bonding or π-stacking, critical for pharmacological targeting .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S/c1-33-19-11-8-17(9-12-19)15-26-24(29)16-27-20-6-4-5-7-23(20)36(31,32)28(25(27)30)18-10-13-21(34-2)22(14-18)35-3/h4-14H,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVBSIJXVPWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a member of the benzothiadiazine class and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiadiazine core which is known for its diverse pharmacological properties.
Anticancer Activity
Studies have indicated that derivatives of benzothiadiazine exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results highlight its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can reduce inflammation markers such as TNF-alpha and IL-6 in vitro. This suggests that the compound may have applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It likely affects pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell growth and survival.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent decrease in viability. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
Case Study 2: Antimicrobial Testing
A recent study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition compared to standard antibiotics, suggesting a novel mechanism of action that warrants further investigation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Benzothiadiazine Derivatives: Compound P585-2079 (): Shares a benzothiadiazine-dione core but incorporates a pyrido[2,3-e] ring fusion and 4-methylphenyl substituents. The absence of the 3,4-dimethoxyphenyl group in P585-2079 may reduce its polarity compared to the target compound . N-(4-Methylbenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (): Features a benzothiazine-oxo scaffold instead of benzothiadiazine-trioxide.
Substituent Effects
- Methoxy vs. Methyl Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-methylphenyl substituents in P585-2079 . Methoxy groups increase electron density and may enhance interactions with aromatic residues in enzyme active sites. N-Benzyl Tetrahydroisoquinoline Derivatives (): These compounds feature methoxy and benzyl groups similar to the target compound. For example, compound 20 (3,4-dimethoxyphenyl and piperidin-1-yl-ethoxy substituents) showed moderate yields (24%), suggesting synthetic challenges for bulky substituents .
Bioactivity and Pharmacological Profiling
Anti-Inflammatory Potential
- Compound 2 from Lycium barbarum (): A structurally distinct acrylamide derivative demonstrated anti-inflammatory activity (IC₅₀ = 17.00 μM), outperforming the reference drug quercetin.
Structural Similarity Indexing
- Tanimoto Coefficient Analysis (): Computational methods using fingerprint-based similarity indices (e.g., Tanimoto) could quantify structural overlap between the target compound and known bioactive molecules.
Data Tables
Table 1: Comparative Structural and Physical Properties
Research Findings and Implications
- Bioactivity Clustering (): Compounds with >60% structural similarity often share bioactivity profiles. The target compound’s benzothiadiazine-trioxide core may align with kinase or protease inhibitors, as seen in related heterocycles .
- Synthetic Feasibility : Low yields for compound 20 (24%) suggest that steric hindrance from the 3,4-dimethoxyphenyl group may complicate synthesis. Optimizing reaction conditions (e.g., solvent polarity, catalysts) could improve efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
